molecular formula C12H19ClN4O B1500679 N-cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1185308-71-7

N-cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride

Cat. No. B1500679
CAS RN: 1185308-71-7
M. Wt: 270.76 g/mol
InChI Key: ZQWSPSAVHRVWBR-UHFFFAOYSA-N
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Description

“N-cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride” is a chemical compound with the molecular formula C12H19ClN4O . It has an average mass of 270.759 Da and a monoisotopic mass of 270.124725 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H19ClN4O . The structure includes a pyrimidine ring, a piperidine ring, and a cyclopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The compound has a molecular weight of 270.76 .

Safety and Hazards

While specific safety and hazard information for “N-cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

N-cyclopropyl-6-piperidin-4-yloxypyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.ClH/c1-2-9(1)16-11-7-12(15-8-14-11)17-10-3-5-13-6-4-10;/h7-10,13H,1-6H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWSPSAVHRVWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)OC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671610
Record name N-Cyclopropyl-6-[(piperidin-4-yl)oxy]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185308-71-7
Record name N-Cyclopropyl-6-[(piperidin-4-yl)oxy]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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